Bis(2-naphthoyl) peroxide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
38512-20-8 |
|---|---|
Molecular Formula |
C22H14O4 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
naphthalene-2-carbonyl naphthalene-2-carboperoxoate |
InChI |
InChI=1S/C22H14O4/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)25-26-22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChI Key |
CZZLBDWXSJTBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OOC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Applications of Bis 2 Naphthoyl Peroxide in Organic Synthesis
Oxidation Reactions Mediated by Bis(2-naphthoyl) peroxide
As a strong oxidizing agent, this compound is capable of mediating various oxidation reactions, a property it shares with other diacyl peroxides. Its utility stems from the generation of reactive oxygen-centered radicals or its ability to participate in concerted oxidative rearrangement processes.
The 2-naphthoyloxy radicals generated from this compound can act as potent hydrogen atom abstractors, enabling the selective oxidation of organic substrates. While specific studies on this compound are limited, the reactivity of analogous diacyl peroxides, such as phthaloyl peroxide, provides insight into its expected behavior. For instance, phthaloyl peroxide has been used for the direct hydroxylation of arenes, converting C-H bonds to C-O bonds without the need for pre-functionalization or metal catalysts. beilstein-journals.org This suggests that this compound could similarly be used to oxidize activated C-H bonds in various substrates.
Furthermore, diacyl peroxides are known reagents in Baeyer-Villiger type oxidations, which convert ketones to esters. beilstein-journals.org This transformation proceeds through a Criegee intermediate, formed by the addition of the peroxy moiety to the ketone's carbonyl group, followed by a concerted migration of an alkyl or aryl group. beilstein-journals.org
Achieving stereoselectivity in oxidation reactions mediated by peroxides typically requires the use of chiral catalysts that can create a chiral environment around the substrate. Although specific examples employing this compound are not prevalent in the literature, methodologies developed for its close analog, benzoyl peroxide, illustrate the potential strategies.
For example, the direct and asymmetric α-benzoyloxylation of ketones and aldehydes has been successfully achieved using benzoyl peroxide in the presence of a chiral primary amine catalyst, such as a derivative of 9-amino-(9-deoxy)epi-dihydroquinidine. acs.orgorganic-chemistry.org This organocatalytic approach furnishes optically active α-benzoyloxy carbonyl compounds with high yields and enantioselectivity. acs.org Such catalytic systems could foreseeably be adapted for this compound to achieve the stereoselective introduction of a 2-naphthoyloxy group.
Functionalization of Organic Compounds via Radical Pathways
The homolytic cleavage of the O-O bond in this compound is the entry point to a rich area of radical chemistry, enabling the functionalization of a wide range of organic molecules. wikipedia.orgunibe.ch The primary reactive species, the 2-naphthoyloxy radical, can be directly trapped or can serve as a precursor to the 2-naphthyl radical. rsc.org
A significant application of diacyl peroxides is the direct introduction of acyloxy groups into organic substrates, a process known as acyloxylation. thieme-connect.com This is particularly effective for the α-functionalization of carbonyl compounds. Research using benzoyl peroxide (BPO) demonstrates that various ketones and aldehydes can be α-benzoyloxylated in high yields. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The reaction is initiated by the formation of benzoyloxy radicals, which then participate in the functionalization of the carbonyl compound, often via its enol or enolate form. Copper-catalyzed systems have also been developed for the α-C–H acyloxylation of carbonyl compounds, showcasing the versatility of this transformation. researchgate.net
Below is a table of representative α-acyloxylation reactions using benzoyl peroxide, illustrating the scope of this transformation which can be extrapolated to this compound.
| Substrate | Reagent | Catalyst/Conditions | Product | Yield | Ref |
| Cyclohexanone | Benzoyl Peroxide | (S)-9-Amino-(9-deoxy)epi-dihydroquinidine, Salicylic Acid | (R)-2-(benzoyloxy)cyclohexan-1-one | 90% | acs.org |
| Propanal | Benzoyl Peroxide | (S)-2-(Triphenylmethyl)pyrrolidine | (S)-1-Oxopropan-2-yl benzoate | 93% | organic-chemistry.org |
| 1,3-Diphenylacetone | Benzoyl Peroxide | Cu(OAc)₂, TBHP | 2-(Benzoyloxy)-1,3-diphenylpropan-1-one | 81% | researchgate.net |
| 4-tert-Butylcyclohexanone | Benzoyl Peroxide | (S)-9-Amino-(9-deoxy)epi-dihydroquinidine, Salicylic Acid | (2R,5R)-5-(tert-butyl)-2-(benzoyloxy)cyclohexan-1-one | 94% | acs.org |
This table presents data for benzoyl peroxide as representative examples of acyloxylation reactions.
This compound can serve as an initiator for radical addition reactions to unsaturated compounds like alkenes and alkynes. The process typically begins with the generation of a 2-naphthoyloxy radical, which then adds to the π-system of the unsaturated substrate. capes.gov.br This generates a new carbon-centered radical that can propagate a chain reaction or be trapped. capes.gov.brmasterorganicchemistry.com
A classic example of peroxide-initiated radical addition is the anti-Markovnikov addition of hydrogen bromide to alkenes. masterorganicchemistry.com The peroxide initiates the formation of a bromine radical, which adds to the alkene at the least substituted carbon to generate the more stable carbon radical intermediate. masterorganicchemistry.comacs.org While any radical initiator can be used, diacyl peroxides are common choices. nih.gov
A more direct C-C and C-O bond-forming addition is the Giese reaction. rsc.org In this reaction, a radical adds to an electron-deficient alkene. nsf.gov Diacyl peroxides can be the source of the initial radical. For example, the reaction of benzoyl peroxide with cyclohexene (B86901) involves the addition of the primary radicals from the peroxide to the double bond, leading to polycyclic compounds. capes.gov.br Copper-catalyzed systems have been developed for the 1,2-alkylesterification of 1,3-dienes with diacyl peroxides, affording allylic esters with high regioselectivity. acs.org
The table below shows examples of radical addition reactions involving diacyl peroxides.
| Unsaturated Substrate | Peroxide | Other Reagents | Conditions | Product Type | Ref |
| 1-Octene | Benzoyl Peroxide | HBr | Heat/Light | 1-Bromooctane | masterorganicchemistry.com |
| Cyclohexene | Benzoyl Peroxide | - | Heat | Benzoyloxy-cyclohexane derivatives | capes.gov.br |
| 1,3-Butadiene | Di(cyclopropanecarbonyl) peroxide | Cu(OTf)₂, Chiral Ligand | Toluene, 40 °C | Allylic Ester | acs.org |
| Acrylonitrile | (PivO)₂ | R-Xanthate, DLP | Dichloroethane, reflux | Giese-type adduct | mdpi.com |
This table illustrates the general reactivity of diacyl peroxides in radical addition reactions. DLP = Dilauroyl Peroxide.
This compound as a Source of Naphthoyl Radicals in C-C Bond Formation
One of the most powerful applications of diacyl peroxides in synthesis is their use as precursors for alkyl and aryl radicals for C-C bond formation. rsc.orgdiva-portal.org The initially formed 2-naphthoyloxy radical from this compound can readily undergo decarboxylation (loss of CO₂) to generate a highly reactive 2-naphthyl radical. rsc.org This aryl radical is a key intermediate for forging new carbon-carbon bonds.
A prominent example of this reactivity is the Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle. rsc.orgresearchgate.netnih.gov Aryl radicals generated from the decomposition of aroyl peroxides can be used to arylate N-heteroarenes with high regioselectivity. rsc.orgclockss.org Therefore, this compound is an excellent potential reagent for the direct C-H naphthylation of heterocycles like pyridine, quinoline, and isoquinoline (B145761) under acidic conditions. rsc.orgclockss.org This metal-free approach provides a straightforward route to complex substituted heteroaromatics from simple starting materials. rsc.org
Furthermore, copper catalysis can be employed to mediate the coupling of radicals derived from diacyl peroxides with various partners. For instance, a copper-catalyzed decarboxylative C(sp³)–N cross-coupling has been reported using dialkyl diacyl peroxides, demonstrating a pathway for forming alkyl radicals and coupling them with nitrogen nucleophiles. mdpi.com A similar strategy could potentially be applied to aryl peroxides like this compound for C-N or C-C bond formation. The combination of diacyl peroxides with dienes under copper catalysis has also been shown to result in a formal 1,2-alkylesterification, a reaction that forms both a C-C and a C-O bond. acs.org
Synthetic Methodologies and Optimized Pathways for Bis 2 Naphthoyl Peroxide
Classical Synthetic Approaches for Diacyl Peroxides
The foundational methods for synthesizing diacyl peroxides, including bis(2-naphthoyl) peroxide, have traditionally relied on the reaction of acyl chlorides or acid anhydrides with a peroxide source. numberanalytics.com These methods, while effective, often necessitate careful control of reaction conditions to manage the exothermic nature of the reactions and to minimize the formation of byproducts.
Reaction of 2-Naphthoyl Chloride with Hydrogen Peroxide
A prevalent and well-established method for the synthesis of diacyl peroxides involves the reaction of the corresponding acyl chloride with hydrogen peroxide or a metal peroxide. numberanalytics.com In the case of this compound, this involves the use of 2-naphthoyl chloride. The general reaction proceeds by the nucleophilic attack of the peroxide species on the carbonyl carbon of the acyl chloride, leading to the formation of the diacyl peroxide and a chloride salt as a byproduct.
This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed, thereby driving the reaction to completion. The choice of base and solvent system is crucial for optimizing the yield and purity of the final product. While commercially produced diacyl peroxides are often synthesized from the corresponding acid chloride and hydrogen peroxide, this method can be expensive due to the cost of the acyl chloride raw material. google.com
Routes Involving 2-Naphthoic Anhydride (B1165640) and Peroxy Reagents
Another classical approach utilizes 2-naphthoic anhydride as the starting material. This method involves the reaction of the anhydride with a suitable peroxy reagent, such as sodium peroxide or hydrogen peroxide under basic conditions. The reaction mechanism involves the opening of the anhydride ring by the peroxide nucleophile, followed by a second nucleophilic attack to form the diacyl peroxide.
This route can be advantageous in certain contexts, potentially offering a more cost-effective pathway if the anhydride is more readily available or cheaper than the corresponding acyl chloride. However, like the acyl chloride method, careful control of temperature and pH is essential to prevent the decomposition of the peroxide product and to suppress side reactions.
Modernized Synthesis Strategies for Enhanced Efficiency
In recent years, a significant focus has been placed on developing more efficient, safer, and environmentally friendly methods for the synthesis of diacyl peroxides. These modern strategies often employ catalysts and adhere to the principles of green chemistry.
Catalytic Approaches in this compound Formation
Recent research has explored the use of various catalysts to improve the synthesis of diacyl peroxides. smolecule.com Transition metal catalysts, for instance, have been investigated to enhance the efficiency of peroxide formation from naphthoyl precursors. smolecule.com These catalytic systems can offer several advantages, including milder reaction conditions, higher yields, and improved selectivity, thereby reducing the formation of unwanted byproducts. smolecule.comrsc.org
For example, a patented method describes the synthesis of diacyl peroxides using an acyl compound, hydrogen peroxide, and a polyvinyl alcohol compound amino acid catalyst in an organic solvent. google.com This approach avoids the use of expensive acyl chlorides and minimizes the discharge of chloride-containing waste. google.com Furthermore, copper-catalyzed reactions have been shown to generate alkyl radicals from diacyl peroxides, highlighting the role of metals in the reactivity of these compounds. acs.orgrsc.org The Isayama–Mukaiyama reaction, which involves the cobalt-catalyzed peroxidation of alkenes, is another example of a metal-mediated synthesis of organic peroxides. rsc.org
Green Chemistry Principles in Scalable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of diacyl peroxides to develop more sustainable and environmentally benign processes. rsc.org This includes the use of less hazardous reagents, the development of solvent-free or more environmentally friendly solvent systems, and the design of reactions that are more atom-economical.
One approach involves the use of visible-light-induced, metal- and base-free photocatalytic systems for the generation of alkyl radicals from diacyl peroxides. rsc.org This method represents a significant advancement in creating cleaner synthetic routes. Additionally, research into solvent selection prioritizes those with lower boiling points to reduce energy consumption during removal. rsc.org The development of catalytic systems that can operate in aqueous media or under solvent-free conditions is also a key area of focus in green chemistry approaches to diacyl peroxide synthesis.
Optimization of Reaction Parameters for Yield and Purity in Research Contexts
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound in a research setting. Key parameters that are often manipulated include temperature, concentration of reactants, choice of catalyst, and solvent.
For instance, in the synthesis of diacyl peroxides from carboxylic acids and hydrogen peroxide, the reaction temperature is typically controlled between -15°C and the boiling point of the solvent. acs.org A patented method for diacyl peroxide synthesis specifies a reaction temperature range of -20 to 120 °C, with a preferred range of 0 to 60 °C, and a reaction time of 1 to 24 hours. google.com The molar ratio of hydrogen peroxide to the acyl compound is also a critical factor, with a 1:2 ratio being preferable in some cases. google.com
The choice of solvent can also significantly impact the reaction outcome. While chlorinated solvents have been shown to be effective, their environmental impact has led to the exploration of alternatives. researchgate.net The use of flow chemistry is also being explored as a means to safely and efficiently optimize reaction conditions on a small scale before scaling up. unibe.ch
Below is an interactive data table summarizing the influence of various parameters on the synthesis of diacyl peroxides, based on the findings discussed.
| Parameter | Influence on Yield and Purity | Research Findings |
| Temperature | Lower temperatures can minimize decomposition of the peroxide product and reduce side reactions. acs.orgacs.org | Optimal ranges are often between -20°C and 60°C. google.com |
| Catalyst | Can significantly increase reaction rate and selectivity, leading to higher yields and purity. smolecule.comrsc.org | Polyvinyl alcohol composite amino acid catalysts and various metal catalysts have shown promise. google.comrsc.org |
| Reactant Concentration | The molar ratio of peroxide to the acyl precursor is critical for maximizing product formation. | A 1:2 molar ratio of hydrogen peroxide to the acyl compound is often preferred. google.com |
| Solvent | The polarity and boiling point of the solvent can affect reaction kinetics and ease of product isolation. rsc.orgresearchgate.net | Chlorinated solvents are effective but less environmentally friendly than alternatives being explored. researchgate.net |
| Reaction Time | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to product degradation. | Typically ranges from 1 to 24 hours depending on other conditions. google.com |
Isolation and Purification Techniques for Academic Applications
The isolation and purification of this compound from the reaction mixture are critical for obtaining a product of sufficient purity for academic and research applications, such as polymerization initiation or mechanistic studies. The crude product, once precipitated from the reaction medium, is typically collected by filtration. Subsequent purification steps are necessary to remove unreacted starting materials, byproducts, and decomposition products.
Recrystallization is the most common and effective method for the purification of solid diaroyl peroxides. The choice of solvent is paramount and is guided by the solubility profile of the peroxide—it should be sparingly soluble at low temperatures and highly soluble at elevated temperatures. For diaroyl peroxides, a mixed solvent system often provides the best results. A documented method for the purification of the closely related isomer, bis(1-naphthoyl) peroxide, involves recrystallization from a 1:2 mixture of benzene (B151609) and petroleum ether. oup.com This suggests that a similar non-polar solvent mixture would be effective for this compound. The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent or solvent mixture, followed by slow cooling to induce the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Chromatographic techniques , while less common for bulk purification of peroxides due to their potential instability on stationary phases, can be employed for small-scale purification or for analytical assessment of purity. High-performance liquid chromatography (HPLC) can be used to separate the peroxide from impurities, although care must be taken in solvent selection and temperature control to prevent on-column decomposition.
The purity of the final product is typically assessed by determining its melting point and through spectroscopic analysis. The active oxygen content can also be determined by titration methods to confirm the integrity of the peroxide linkage.
Table 2: Common Purification and Characterization Methods
| Technique | Purpose | Typical Details |
|---|---|---|
| Recrystallization | Bulk Purification | Mixed solvents such as benzene/petroleum ether or similar aromatic/aliphatic hydrocarbon mixtures are often effective. oup.comgoogle.com |
| Filtration | Isolation | Used to collect the crude product after synthesis and the purified crystals after recrystallization. google.com |
| Vacuum Drying | Solvent Removal | Performed at low temperatures to avoid thermal decomposition of the peroxide. |
| Melting Point Analysis | Purity Assessment | A sharp melting point range indicates high purity. |
| Spectroscopy (IR, NMR) | Structural Confirmation | Confirms the chemical structure and absence of impurities. IR spectroscopy would show characteristic carbonyl (C=O) and peroxide (O-O) stretches. |
Mechanistic Investigations of Bis 2 Naphthoyl Peroxide Formation and Reactivity
Detailed Reaction Mechanisms of Peroxide Bond Formation
The formation of the peroxide bond in bis(2-naphthoyl) peroxide, an acyl peroxide, typically proceeds through the reaction of a 2-naphthoyl derivative with a source of peroxide. A common synthetic route involves the reaction of 2-naphthoyl chloride with a peroxide source, such as hydrogen peroxide or sodium peroxide, often in the presence of a base.
The generally accepted mechanism for this type of reaction involves the nucleophilic attack of the peroxide species on the electrophilic carbonyl carbon of the 2-naphthoyl chloride. The reaction can be outlined in the following steps:
Deprotonation of Hydrogen Peroxide: In the presence of a base (e.g., sodium hydroxide), hydrogen peroxide is deprotonated to form the hydroperoxide anion (HOO⁻). This anion is a more potent nucleophile than hydrogen peroxide itself.
H₂O₂ + OH⁻ ⇌ HOO⁻ + H₂O
Nucleophilic Acyl Substitution: The hydroperoxide anion then attacks the carbonyl carbon of 2-naphthoyl chloride. This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming a peroxy acid intermediate (2-naphthoylperoxy acid).
Second Acyl Substitution: In the presence of excess 2-naphthoyl chloride, the peroxy acid can be acylated. The 2-naphthoylperoxy acid, or its conjugate base, acts as a nucleophile, attacking a second molecule of 2-naphthoyl chloride. This results in the formation of this compound and the release of another chloride ion.
Alternatively, the reaction of two moles of 2-naphthoyl chloride with sodium peroxide can directly yield this compound. In this case, the peroxide dianion (O₂²⁻) acts as the nucleophile.
The formation of organic peroxides can also be influenced by free radical pathways, especially under conditions of light or in the presence of radical initiators. su.se However, the ionic pathway described above is generally favored for the synthesis of acyl peroxides from acyl halides.
Role of Intermediates in this compound Synthesis Pathways
The reaction mechanism can also involve radical intermediates, particularly in decomposition pathways or side reactions. For instance, the thermal or photochemical decomposition of peroxides often generates acyloxyl radicals (in this case, 2-naphthoyloxyl radicals), which can undergo further reactions such as decarboxylation. acs.org While these are more relevant to the reactivity of the peroxide, their potential formation during synthesis under certain conditions cannot be entirely ruled out.
The table below summarizes the key intermediates and their roles:
| Intermediate | Role in Synthesis |
| Tetrahedral Intermediate | Formed during nucleophilic attack on the carbonyl group. beilstein-journals.org |
| 2-Naphthoylperoxy acid | Acts as a nucleophile to form the final peroxide. |
| Criegee Intermediate | Relevant in related oxidation reactions and understanding peroxide-carbonyl interactions. beilstein-journals.orgnih.gov |
| Acyloxyl Radicals | Primarily involved in decomposition but can be formed as byproducts. acs.org |
Kinetic Studies of this compound Formation Reactions
Kinetic studies provide valuable insights into the reaction rates and the factors that influence the formation of this compound. While specific kinetic data for the formation of this compound is not extensively available in the provided search results, general principles from studies of similar peroxide formations can be applied.
The rate of reaction is also significantly influenced by temperature. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. However, for peroxide synthesis, temperature must be carefully controlled to prevent the decomposition of the newly formed peroxide, which can be thermally labile. pitt.edu
The presence of a catalyst can also affect the reaction kinetics. For instance, in the synthesis of other peroxides, Lewis acids have been shown to catalyze the reaction by activating the carbonyl group towards nucleophilic attack. nih.gov Similarly, base catalysis is crucial for generating the more nucleophilic hydroperoxide anion from hydrogen peroxide. A kinetic study on the chemiluminescent reaction of bis(2,4-dinitrophenyl) oxalate (B1200264) with hydrogen peroxide confirmed that the reaction between the oxalate and H₂O₂ is the rate-determining step.
The table below illustrates the expected influence of various factors on the reaction rate:
| Factor | Effect on Reaction Rate | Rationale |
| Concentration of Reactants | Increases | Higher probability of molecular collisions. |
| Temperature | Increases | Provides molecules with sufficient activation energy, but must be controlled to prevent decomposition. pitt.edu |
| Catalyst (Base/Lewis Acid) | Increases | Lowers the activation energy of the reaction. nih.gov |
Solvent Effects on Synthetic Efficiency and Mechanistic Divergence
The choice of solvent plays a critical role in the synthesis of this compound, influencing both the reaction rate and the potential for alternative reaction pathways. The solvent can affect the solubility of the reactants, the stability of intermediates, and the transition states.
For reactions involving ionic species, such as the hydroperoxide anion, polar aprotic solvents are often preferred. These solvents can solvate the cation (e.g., Na⁺) while leaving the anion relatively "bare" and thus more nucleophilic. Solvents like acetonitrile (B52724) or dimethylformamide (DMF) could be suitable for this purpose. In some cases, a two-phase system with a phase-transfer catalyst is employed to bring the aqueous peroxide source into contact with the organic-soluble acyl chloride. researchgate.net
The polarity of the solvent can also influence the stability of the tetrahedral intermediate. More polar solvents can stabilize the charge separation in the transition state leading to this intermediate, thereby accelerating the reaction. However, highly polar protic solvents, such as water or alcohols, may not be ideal as they can react with the acyl chloride and also solvate the nucleophile, reducing its reactivity.
In some instances, the solvent can participate in the reaction, leading to mechanistic divergence. For example, in the presence of certain solvents, side reactions such as solvolysis of the acyl chloride may compete with the desired peroxide formation. Research on the reaction of bismethylsulphonyl peroxide with aromatic hydrocarbons indicated a marked solvent effect, suggesting an electron-transfer process. rsc.org
The following table summarizes the effects of different solvent types on the synthesis:
| Solvent Type | Potential Effects |
| Polar Aprotic (e.g., Acetonitrile, DMF) | Can enhance the nucleophilicity of the peroxide anion; good solubility for reactants. mdpi.com |
| Nonpolar (e.g., Hexane, Toluene) | Lower reaction rates for ionic mechanisms; may be suitable for radical reactions. |
| Polar Protic (e.g., Water, Ethanol) | Can lead to solvolysis of the acyl chloride; may reduce nucleophilicity through solvation. |
| Biphasic with Phase-Transfer Catalyst | Facilitates reaction between reactants in different phases. researchgate.net |
Applications of Bis 2 Naphthoyl Peroxide in Polymer Science
Bis(2-naphthoyl) peroxide as a Radical Polymerization Initiator
Like other organic peroxides, this compound functions as a radical initiator. wikipedia.org The relatively weak oxygen-oxygen single bond in the peroxide group undergoes homolytic cleavage upon heating, generating two naphthoyloxy radicals (C₁₀H₇COO•). wikipedia.org These radicals can then initiate the polymerization of vinyl monomers. The selection of a peroxide initiator is often guided by its decomposition rate at a given reaction temperature, commonly characterized by its half-life. pergan.com For this compound, key decomposition parameters have been determined, which are crucial for its application in polymerization processes. google.com
| Parameter | Value |
| T10 (Temperature for 10-hour half-life) | 75 °C |
| T1 (Temperature for 1-hour half-life) | 92 °C |
| Activation Energy (Ea) | 147.8 J/mol |
| Arrhenius Frequency Factor (A) | 2.90E+17 s⁻¹ |
| Data sourced from patent information regarding the decomposition of this compound. google.com |
These radicals initiate polymerization by adding to a monomer molecule, creating a new radical that subsequently propagates by adding to further monomer units. wikipedia.org
The efficiency of an initiator is a critical factor in polymerization, referring to the fraction of radicals generated that successfully start a polymer chain. The structure of this compound, with its large aromatic naphthyl groups, has a distinct effect on its reactivity. Computational studies have shown that compared to the phenyl groups in benzoyl peroxide, the naphthyl groups in this compound slightly lower the electron density of the peroxide oxygens. nih.gov Furthermore, the significant steric bulk of the naphthyl groups imposes a greater distortion energy penalty for the molecule to achieve the necessary geometry for reaction, which can influence its interaction with different monomer systems. nih.gov The choice of initiator and its concentration can also be used to polymerize a wide variety of monomers, including styrenes and acrylates. wikipedia.orggoogle.com
In homopolymerization, a single type of monomer is polymerized to form a homopolymer. The process initiated by this compound begins with its thermal decomposition to produce initiating radicals. wikipedia.org These radicals attack the double bond of a monomer, such as styrene (B11656), initiating a growing polymer chain. google.com The rate of polymerization is dependent on the rate of initiation, which in turn is governed by the initiator's concentration and its rate constant of decomposition (k_d) at a specific temperature. mdpi.com
Copolymerization involves the polymerization of two or more different monomers. This compound can serve as the radical source to initiate these complex reactions. kpi.ua In such systems, the initiating radicals add to one of the monomer types, and the resulting chain radical can then react with either of the monomers present in the mixture. The kinetics are more complex than in homopolymerization, as they depend not only on the rates of initiation, propagation, and termination but also on the relative reactivities of the growing polymer chain radicals towards the different monomers, which are defined by monomer reactivity ratios (r₁ and r₂). kpi.ua For example, studies on the copolymerization of N,N-bis(2-methacryloyloxyethyl)-p-toluidine (BMAT) with methyl methacrylate (B99206) (MMA) initiated by a peroxide have determined specific reactivity ratios under given conditions. kpi.ua While specific kinetic data for this compound in copolymerizations are not widely published, its role would be to provide the initial radical flux, with the subsequent chain propagation and composition being dictated by the intrinsic reactivities of the chosen comonomers. kpi.uaresearchgate.net
In radical polymerization, the initiator concentration is a key parameter for controlling the final polymer's molecular weight. acs.org A higher initial initiator concentration leads to a greater number of growing chains, which, for a given amount of monomer, results in a lower average molecular weight. acs.org
The concentration of the initiator has a direct and significant impact on the rate of polymerization. A higher concentration of the initiator results in a greater number of radicals generated per unit time, which in turn leads to an increased polymerization rate. nih.gov This principle is fundamental to radical polymerization and applies to initiators like this compound. nih.govresearchgate.net Studies on analogous peroxide systems, such as benzoyl peroxide in methacrylate polymerization, have demonstrated that increasing the initiator concentration shortens the curing time and the time required to reach the maximum polymerization rate. nih.gov
In the suspension polymerization of styrene, combining a faster-decomposing initiator with a dosing strategy can effectively shorten the polymerization time while maintaining control over the polymer's molecular weight. google.com The total amount of initiator used is typically in the range of 0.01 to 5 wt.% based on the weight of the monomers being polymerized. google.com
| Initiator Concentration Effect | Outcome on Polymerization |
| Increasing Initiator Concentration | Increases the number of generated radicals. nih.gov |
| Increases the polymerization rate. nih.govresearchgate.net | |
| Shortens the time to reach maximum polymerization rate. nih.gov | |
| Shortens the overall curing/polymerization time. google.comnih.gov | |
| Tends to decrease the average molecular weight of the polymer. acs.org | |
| This table summarizes the general effects of initiator concentration on radical polymerization, applicable to peroxide initiators like this compound. |
Initiation Efficiency in Diverse Monomer Systems
Photopolymerization Processes Utilizing this compound
Photopolymerization processes utilize light to initiate polymerization. While some initiators absorb light directly to form radicals, others require a photosensitizer. acs.org this compound can be used in such photoinitiating systems. google.com Patent literature describes photoinitiator compositions for ethylenically unsaturated compounds that comprise a peroxygen-containing compound in combination with naphthalene (B1677914) or a substituted naphthalene as a sensitizer. google.com
In these systems, the naphthalene compound absorbs light and then transfers the energy to the peroxide, causing it to decompose and generate the initiating radicals. This process is known as photosensitized decomposition. google.comacs.org The use of a naphthalenic peroxide, such as this compound, is also contemplated for these applications. google.com Such photoinitiator systems, containing a naphthalenic photosensitizer and a peroxygen compound, are typically used in concentrations ranging from 0.1 to 20 weight percent of the photopolymerizable mass. google.com This approach allows for spatial and temporal control over the initiation process, as the polymerization will only occur in areas exposed to light of the appropriate wavelength. researchgate.net
UV-Initiated Radical Polymerization Mechanisms
UV-initiated, or photoinitiated, radical polymerization is a method that uses light energy to generate the radical species necessary to begin the polymerization process. tcichemicals.com For a diaroyl peroxide like this compound, the initiation mechanism under UV irradiation involves the homolytic cleavage of the weak peroxide (-O-O-) bond.
The primary step is the absorption of a photon (hν), which provides the energy to break the bond and form two 2-naphthoyloxy radicals:
(Step 1: Homolytic Cleavage)
Figure 1: UV-induced homolytic cleavage of this compound to form two 2-naphthoyloxy radicals.
Once formed, the 2-naphthoyloxy radical can participate in one of two competing pathways:
Direct Initiation: The 2-naphthoyloxy radical can directly add to a monomer molecule (M), initiating the polymer chain.
Decarboxylation: The radical can undergo decarboxylation (loss of CO₂) to form a 2-naphthyl radical. This 2-naphthyl radical is also highly reactive and can subsequently initiate polymerization by adding to a monomer. researchgate.net
(Step 2: Initiation Pathways)
Figure 2: Competing pathways for the 2-naphthoyloxy radical: direct initiation and decarboxylation followed by initiation.
The prevalence of each pathway depends on factors such as the stability of the aroyl-oxy radical, temperature, and the nature of the monomer. For aryl-type peroxides, both the aroyl-oxy and the aryl radicals can be found as end groups on the resulting polymer chains, indicating that both initiation mechanisms occur. researchgate.net
Analysis of Photoinitiation Efficiency and Polymerization Control
The efficiency of a photoinitiator is a critical parameter in polymerization, determining the rate of reaction and the properties of the final polymer. Initiator efficiency (represented by the symbol ƒ) is defined as the fraction of radicals generated that successfully initiate a polymer chain. In practice, ƒ is always less than 1 due to energy-wasting side reactions.
While quantitative data such as the quantum yield of decomposition for this compound is not found in the reviewed literature, the factors influencing its efficiency are common to other diaroyl peroxides.
Table 1: Factors Influencing Photoinitiation Efficiency of Diaroyl Peroxides
| Factor | Effect on Efficiency | Rationale |
|---|---|---|
| Solvent Viscosity | Decreases with increasing viscosity | High viscosity hinders the diffusion of radicals out of the solvent cage, increasing the probability of recombination. nih.gov |
| Monomer Reactivity | Increases with higher monomer reactivity | A highly reactive monomer can rapidly trap a primary radical, promoting its escape from the cage and successful initiation. |
| Light Intensity | Can decrease at very high intensities | High light intensity generates a high concentration of radicals, increasing the rate of radical-radical termination reactions. |
| Radical Stability | Complex relationship | More stable radicals (like 2-naphthyl) are less likely to recombine but may also be less reactive towards initiating a monomer. |
Control over the polymerization process is achieved by carefully selecting the initiator concentration, light intensity, and temperature to manage the rate of initiation and, consequently, the rate of polymerization and the molecular weight of the resulting polymer.
High-Temperature Polymerization Dynamics Initiated by this compound
In addition to photolysis, this compound can be decomposed by heat to initiate radical polymerization. pergan.com This process is essential for polymerizations conducted at elevated temperatures where a controlled rate of radical generation is required. The key parameter governing thermal decomposition is the first-order rate constant (kd), which is highly temperature-dependent. A more practical metric derived from this is the initiator's half-life (t1/2), the time required for 50% of the initiator to decompose at a given temperature.
Specific kinetic data for the thermal decomposition of this compound is not available in the surveyed literature. However, data from analogous diaroyl peroxides illustrates the typical temperature ranges for their use.
Table 2: Thermal Decomposition Data for Analogous Diaroyl Peroxide Initiators
| Initiator | Solvent | Half-Life (t₁/₂) | Temperature for Half-Life | Activation Energy (Ea) |
|---|---|---|---|---|
| Benzoyl Peroxide (BPO) | Benzene (B151609) | 1 hour | 95 °C | 124 kJ/mol |
| Benzoyl Peroxide (BPO) | Benzene | 10 hours | 73 °C | 124 kJ/mol |
| Bis(2,4-dichlorobenzoyl) peroxide | - | - | Onset Temp: 98 °C | 232-236 kJ/mol researchgate.netresearchgate.net |
This table presents data for analogous compounds to illustrate typical values for diaroyl peroxides.
The decomposition dynamics are crucial for high-temperature processes. An initiator must be stable enough at processing temperatures to prevent premature polymerization (scorch) but decompose fast enough at the curing temperature to ensure an efficient reaction. google.com The aromatic nature of the naphthyl group likely imparts significant thermal stability to this compound, similar to other aroyl peroxides, making it suitable for processes requiring initiation at temperatures typically above 70-80°C. alfachemic.com
Advanced Polymer Material Synthesis Enabled by this compound
The bifunctional nature of diaroyl peroxides like this compound, capable of generating two radicals per molecule, makes them versatile tools for synthesizing polymers with complex architectures.
Synthesis of Block Copolymers
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. A common strategy for their synthesis using a peroxide initiator involves a two-step process to create a macroinitiator. nih.gov
Step 1: Macroinitiator Formation: A first monomer (Monomer A) is polymerized using an excess of the monomer relative to the this compound initiator. Under these conditions, a polymer chain is formed that is terminated by a peroxide group from the initiator. This polymer, now possessing a reactive peroxide moiety, is called a macroinitiator.
Step 2: Block Formation: The purified macroinitiator is then heated in the presence of a second monomer (Monomer B). The thermal decomposition of the terminal peroxide group generates a radical on the end of the first polymer block, which then initiates the polymerization of Monomer B, forming an A-B block copolymer. nsf.govcmu.eduresearchgate.net
This method allows for the creation of well-defined block copolymers from monomers that may not be polymerizable by other methods like living anionic polymerization. cmu.edu
Grafting Polymerizations and Surface Modification
Graft polymerization is a powerful technique for modifying the surface properties of a material without altering its bulk characteristics. nih.govichtj.waw.pl this compound can be used to initiate "grafting from" polymerization on various substrates.
The general mechanism involves generating radicals on the surface of a polymer substrate. The highly reactive 2-naphthoyloxy or 2-naphthyl radicals, formed from the decomposition of this compound, can abstract a hydrogen atom from a polymer backbone. tenmak.gov.tr This creates a macroradical site on the existing polymer chain, which can then initiate the polymerization of a vinyl monomer, resulting in a new polymer chain being "grafted" onto the original surface. rsc.org
Table 3: Strategies for Surface Grafting Using Peroxide Initiators
| Method | Description | Advantage |
|---|---|---|
| "Grafting From" via H-Abstraction | Peroxide in solution decomposes; radicals abstract H-atoms from the substrate surface, which then initiates monomer polymerization. tenmak.gov.tr | Applicable to a wide range of polymers with abstractable hydrogens. |
| "Grafting From" via Surface-Bound Initiator | The peroxide initiator is first physically adsorbed or chemically attached to the substrate surface and then decomposed (thermally or photochemically) to initiate polymerization. cmu.eduacs.orgcmu.edu | Provides better control over the initiation sites and can lead to a higher density of grafted chains. |
This approach is widely used to impart properties like hydrophilicity, biocompatibility, or adhesion to otherwise inert polymer surfaces. tenmak.gov.tr
Network Polymerization and Crosslinking
Crosslinking transforms a collection of individual polymer chains into a single, continuous three-dimensional network, dramatically altering its mechanical and thermal properties. specialchem.com Materials become more rigid, solvent-resistant, and thermally stable. This compound, as a difunctional initiator, can induce crosslinking through several mechanisms.
Polymerization of Multifunctional Monomers: It can initiate the polymerization of monomers containing two or more vinyl groups. As these monomers polymerize, they inherently form crosslinks between growing chains, rapidly building a network structure.
Crosslinking of Pre-formed Polymers: A more common industrial application is the crosslinking of saturated or unsaturated polymers like polyolefins and elastomers. google.commdpi.com In this process, the radicals generated from the peroxide decomposition abstract hydrogen atoms from adjacent polymer chains. The resulting polymer macroradicals then combine, forming a covalent carbon-carbon bond (a crosslink) between the chains. sci-hub.box The efficiency of this process depends on the polymer structure and the reactivity of the peroxide-derived radicals. iupac.org
The use of diaroyl peroxides is particularly prevalent in the crosslinking of silicone elastomers and various types of rubbers. sci-hub.boxresearchgate.net
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic method for the direct detection of paramagnetic species, such as free radicals, which possess unpaired electrons. mlsu.ac.inicmab.es The technique provides information about the electronic structure and environment of the radical, allowing for its identification. mlsu.ac.in In the context of Bis(2-naphthoyl) peroxide decomposition, ESR is indispensable for characterizing the resulting naphthoyloxyl and naphthyl radicals.
The primary radicals formed from the homolytic cleavage of the peroxide bond in this compound are 2-naphthoyloxyl radicals. Time-resolved ESR (TR-ESR) techniques have been successfully employed to observe aroyloxyl radicals, which are key intermediates in the photodecomposition of diaroyl peroxides. acs.org Studies on related systems, such as dibenzoyl peroxides, have enabled the direct observation of benzoyloxyl radicals, providing crucial data on their structure and electronic properties. acs.org
For naphthoyloxyl radicals, ESR spectroscopy can determine hyperfine coupling constants, which describe the interaction between the unpaired electron and magnetic nuclei (like protons) within the radical. chempap.org This information is vital for mapping the spin density distribution across the radical, offering clues about its reactivity and stability. mlsu.ac.in For instance, ESR studies of 1-naphthyl and 2-naphthyl radicals have been conducted, providing a basis for understanding the species formed after the decarboxylation of the initial naphthoyloxyl radical. acs.org
| Radical Species | Technique | Key Findings / Parameters | Reference |
|---|---|---|---|
| Benzoyloxyl Radical | Time-Resolved ESR | Directly observed during photodecomposition of dibenzoyl peroxide. | acs.org |
| 1-Naphthyl and 2-Naphthyl Radicals | EPR | Produced by tritium (B154650) decay and characterized by their hyperfine structure. | acs.org |
| Nitroxide Spin Adducts | ESR with Spin Trapping | Formation of stable adducts allows for indirect detection and characterization of transient radicals like alkyls. | nih.gov |
The decomposition of this compound can produce a cascade of radical species. The initially formed 2-naphthoyloxyl radical is itself a transient species that can undergo further reactions, most notably decarboxylation to yield a 2-naphthyl radical and carbon dioxide.
ESR spectroscopy, often combined with spin trapping techniques, is instrumental in identifying these subsequent, highly reactive radicals. nih.govcdnsciencepub.com Spin traps are molecules that react with transient radicals to form more stable, persistent radicals (spin adducts) that can be more easily detected by ESR. cdnsciencepub.com This approach allows for the identification of radicals that might otherwise exist at concentrations too low for direct detection. For example, studies on the photolysis of hydrogen peroxide have utilized spin traps like 5,5-dimethyl-1-pyrroline-1-oxide (DMPO) to detect and characterize transient hydroxyl (•OH) and hydroperoxyl (•HO2) radicals. cdnsciencepub.com A similar methodology could be applied to trap the 2-naphthyl radical and any other radical intermediates formed during the decomposition of this compound in various solvent environments.
Time-Resolved Spectroscopy for Elucidating Reaction Intermediates
Time-resolved spectroscopy involves monitoring spectroscopic changes as a function of time after a reaction is initiated, typically by a pulse of light (photolysis) or other means. nih.gov These techniques operate on timescales ranging from femtoseconds to seconds, making them ideal for studying the kinetics and mechanisms of fast chemical reactions, such as peroxide decomposition. nih.govresearchgate.net
Laser flash photolysis is a powerful technique where a short, intense laser pulse is used to generate a high concentration of transient intermediates, whose subsequent evolution is monitored by a probe light source. rsc.orgresearchgate.net This method has been applied to study the photochemistry of various peroxides and related compounds. acs.orgacs.org
Studies on the photodecomposition of di(2-naphthoyl) peroxide (DNPO) using picosecond transient infrared spectroscopy have provided profound mechanistic insights. mpg.de Upon excitation at 308 nm, the formation of carbon dioxide (CO₂) was observed to occur within the experimental time resolution of 1.8 picoseconds. mpg.de This extremely rapid formation suggests a concerted two-bond scission mechanism, where the O-O and C-C bonds break nearly simultaneously, rather than a stepwise process involving a distinct naphthoyloxyl radical intermediate with a measurable lifetime before decarboxylation. mpg.de This contrasts with other peroxides, like tert-butyl-peroxy-2-naphthylcarbonate (TBNC), which decompose in a stepwise manner with a CO₂ formation time of 31 picoseconds. mpg.de
Transient absorption spectroscopy measures the changes in the absorbance of a sample after photoexcitation. nih.govedinst.com By recording absorption spectra at various time delays after the initial laser pulse, one can identify transient species by their unique absorption signatures and track their formation and decay kinetics. researchgate.netacs.org
In the study of diaroyl peroxides, transient absorption spectroscopy has been used to monitor the behavior of aroyloxyl radicals. acs.org For example, the photolysis of dinaphthoyl peroxides generates naphthoyloxyl radicals, which have characteristic absorption spectra. acs.org By monitoring the decay of this absorption signal, the rate of decarboxylation can be determined. Similarly, the growth of absorption signals corresponding to the resulting naphthyl radicals can also be tracked to provide complementary kinetic data. acs.org
Kinetic analysis of the transient absorption data allows for the determination of rate constants for the key reaction steps, such as decarboxylation and reactions of the radicals with solvent or other substrates. researchgate.netnist.gov This kinetic information is crucial for building a comprehensive model of the decomposition mechanism.
| Compound | Technique | Observation | Kinetic Data / Mechanistic Implication | Reference |
|---|---|---|---|---|
| Di(2-naphthoyl) peroxide (DNPO) | Picosecond IR Spectroscopy | Appearance of CO₂ signal | Formation within 1.8 ps, suggesting concerted bond scission. | mpg.de |
| Dinaphthoyl Peroxides | Laser Flash Photolysis | Generation of Naphthoyloxyl Radicals | Allows study of structural effects on decarboxylation reactivity and absorption spectra. | acs.org |
| tert-Butyl-peroxy-2-naphthylcarbonate (TBNC) | Picosecond IR Spectroscopy | Appearance of CO₂ signal | Formation time of 31 ps, indicating a stepwise decomposition mechanism. | mpg.de |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Reaction Monitoring
While ESR and time-resolved absorption spectroscopy excel at detecting radical intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of diamagnetic reactants and products and for monitoring reaction progress over longer timescales. ipb.pt Advanced NMR techniques can provide detailed kinetic and structural information during the decomposition of peroxides. researchgate.net
Although specific advanced NMR studies focused solely on this compound are not prevalent in the reviewed literature, the application of these techniques can be inferred from studies on similar systems, such as the decomposition of hydrogen peroxide and other organic peroxides. researchgate.netunl.edu One-dimensional ¹H and ¹³C NMR can be used to follow the disappearance of the starting peroxide and the appearance of stable end-products over time. ipb.pt By integrating the respective signals at different time points, the reaction kinetics can be determined. researchgate.net
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), can be invaluable for unambiguously identifying complex reaction products that may form from radical side-reactions in the reaction mixture. ipb.pt Furthermore, techniques for quantifying low concentrations of species, such as optimized NMR detection of hydrogen peroxide in aqueous solutions, demonstrate the potential for NMR to monitor even minor components in a reaction system with high accuracy. nih.govnih.gov For a compound like this compound, one could monitor the decrease of its characteristic aromatic and carbonyl signals while simultaneously observing the growth of signals from products like 2-naphthoic acid (from hydrogen abstraction by the naphthoyloxyl radical) or various binaphthyl compounds (from radical coupling).
Mass Spectrometry for Decomposition Product Identification and Pathway Elucidation
Mass spectrometry is an indispensable tool for identifying the products of chemical reactions, providing information about their molecular weights and structures.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govmdpi.com This is particularly valuable when analyzing the complex mixture of products that can arise from the decomposition of this compound. By comparing the experimentally measured accurate mass with the calculated masses of potential products, it is possible to confidently identify the chemical formula of each component. mdpi.com
For example, after the decomposition of this compound, the resulting mixture could be analyzed by a technique like liquid chromatography-mass spectrometry (LC-MS) with an HRMS detector (e.g., a time-of-flight (TOF) or Orbitrap analyzer). nih.gov This would allow for the separation of the different products before they enter the mass spectrometer, simplifying the analysis. The accurate mass data obtained would help to distinguish between isomers and confirm the identity of expected products like 2-naphthoic acid, as well as identify unexpected or minor products that could provide further insight into the decomposition mechanism. nih.govresearchgate.net
Table: Hypothetical HRMS Data for Decomposition Products of this compound
| Observed m/z | Calculated m/z | Formula | Putative Compound |
| 173.0602 | 173.0603 | C₁₁H₉O₂ | 2-Naphthoic acid |
| 129.0704 | 129.0704 | C₁₀H₉ | Naphthalene (B1677914) |
| 283.0997 | 283.1018 | C₂₁H₁₅O₂ | Phenyl 2-naphthoate |
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.org This provides detailed structural information about the parent ion. wikipedia.orgnationalmaglab.org In the context of this compound decomposition, MS/MS would be used to confirm the structures of the products identified by HRMS. nih.gov
After a product ion is selected in the first stage of the mass spectrometer, it is subjected to collision-induced dissociation (CID), which causes it to break apart into smaller, characteristic fragments. copernicus.org The fragmentation pattern is like a fingerprint for the molecule, allowing for its unambiguous identification. For example, the MS/MS spectrum of a product identified as 2-naphthoic acid would be expected to show a characteristic loss of CO₂ (44 Da). By analyzing the fragmentation patterns of all the major decomposition products, a comprehensive picture of the reaction pathway can be constructed. This technique is particularly useful for distinguishing between isomeric products that have the same elemental composition but different structural arrangements. nih.gov
X-ray Crystallography for Understanding Solid-State Reactivity
X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. jhu.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of its molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. nih.gov
For this compound, a single-crystal X-ray diffraction study would provide invaluable information about its solid-state conformation. weizmann.ac.ilwlu.ca This would reveal the dihedral angle of the peroxide bond (C-O-O-C), the orientation of the two 2-naphthoyl groups relative to each other, and any close contacts between molecules in the crystal lattice. This structural information is crucial for understanding the reactivity of the peroxide in the solid state. For example, the solid-state conformation may influence the initial steps of thermal decomposition. The packing of the molecules in the crystal can also affect the diffusion of radical intermediates, potentially leading to a different product distribution compared to decomposition in solution.
While a specific crystal structure for this compound was not found in the search results, the importance of such a study is clear. It would provide a fundamental basis for interpreting its reactivity and for correlating its solid-state behavior with the insights gained from spectroscopic and theoretical studies. jhu.edunih.gov
Computational Chemistry and Theoretical Studies on Bis 2 Naphthoyl Peroxide
Electronic Structure Calculations of Bis(2-naphthoyl) peroxide
The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, computational methods can elucidate the distribution of electrons and the nature of its molecular orbitals, which are key to predicting its reactivity.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is expected to be localized primarily on the peroxide (-O-O-) bond and the adjacent carbonyl groups, with significant contributions from the π-systems of the naphthyl rings. The LUMO, conversely, is anticipated to be an antibonding σ* orbital associated with the weak O-O bond. The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher reactivity.
Compared to benzoyl peroxide, the presence of the larger, more conjugated naphthyl rings in this compound is expected to have a pronounced effect on the FMOs. The extended π-system of the naphthalene (B1677914) moiety can lead to a raising of the HOMO energy and a lowering of the LUMO energy, thereby reducing the HOMO-LUMO gap. This suggests that this compound may be more reactive and less stable than benzoyl peroxide. In a study on benzoyl peroxide, the HOMO-LUMO energy gap was calculated to be 4.565 eV. acs.org It is hypothesized that the gap for this compound would be smaller due to the extended conjugation.
Table 1: Postulated Frontier Molecular Orbital Characteristics of this compound in Comparison to Benzoyl peroxide
| Property | Benzoyl Peroxide (Reference Data) acs.org | This compound (Postulated) |
| HOMO Energy | - | Higher than Benzoyl Peroxide |
| LUMO Energy | - | Lower than Benzoyl Peroxide |
| HOMO-LUMO Gap | 4.565 eV | < 4.565 eV |
| Predominant HOMO Character | π (C=O), p (Oxygen lone pairs) | π (C=O), p (Oxygen lone pairs), π (Naphthyl rings) |
| Predominant LUMO Character | σ* (O-O) | σ* (O-O) |
Charge Distribution and Electrostatic Potential Mapping
The distribution of charge within a molecule and its resulting electrostatic potential (ESP) are key determinants of its intermolecular interactions and reactivity towards polar reagents. Computational methods can generate detailed maps of the ESP on the molecular surface.
For this compound, the ESP map is expected to show regions of negative potential (electron-rich) localized around the electronegative oxygen atoms of the peroxide and carbonyl groups. These regions would be susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions are anticipated on the hydrogen atoms of the naphthyl rings and, to a lesser extent, on the carbonyl carbon atoms. A study on benzoyl peroxide revealed that the potential field spreads aggressively from the peroxide group and the core of the benzene (B151609) rings, which is indicative of its biological activity. acs.org
The larger surface area and more extensive π-electron system of the naphthyl rings in this compound, compared to the phenyl rings in benzoyl peroxide, would likely lead to a more complex and nuanced ESP map. The polarizability of the naphthyl groups could also influence the charge distribution in response to the molecular environment.
Reaction Pathway Modeling of Thermal Decomposition
The thermal decomposition of organic peroxides is a process of significant practical and theoretical interest. Computational modeling can trace the potential energy surface of the decomposition reaction, identifying transition states and intermediates to elucidate the reaction mechanism. The primary decomposition route for diacyl peroxides is the homolytic cleavage of the weak O-O bond.
Transition State Identification for O-O Bond Homolysis
The initial and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the O-O bond, which results in the formation of two 2-naphthoyloxy radicals. Computational chemistry can be used to locate the transition state for this bond-breaking event. The geometry of the transition state is characterized by an elongated O-O bond, and its energy determines the activation energy of the decomposition.
For benzoyl peroxide, a concerted three-center transition state has been suggested for its decomposition. researchgate.net Given the structural similarity, a similar mechanism can be postulated for this compound. The presence of the bulky naphthyl groups may introduce steric strain that could potentially lower the activation energy for O-O bond homolysis compared to benzoyl peroxide.
Energy Profiles of Radical Formation and Subsequent Reactions
Following the initial O-O bond homolysis, the resulting 2-naphthoyloxy radicals can undergo subsequent reactions, most notably decarboxylation to form 2-naphthyl radicals and carbon dioxide. Computational modeling can provide the energy profiles for these subsequent steps.
Table 2: Postulated Energetic Data for the Thermal Decomposition of this compound
| Reaction Step | Species Involved | Postulated Enthalpy Change (ΔH) |
| O-O Homolysis | This compound → 2 x 2-Naphthoyloxy radical | Endothermic |
| Decarboxylation | 2-Naphthoyloxy radical → 2-Naphthyl radical + CO₂ | Exothermic |
| Overall Decomposition | This compound → 2 x 2-Naphthyl radical + 2 x CO₂ | Highly Exothermic |
Photochemical Reaction Mechanism Simulations
The interaction of ultraviolet (UV) light with this compound can induce photochemical reactions, primarily leading to the cleavage of the O-O bond. Computational simulations can model the excited states of the molecule and predict the most likely photochemical pathways.
Upon absorption of a photon, this compound will be promoted to an electronically excited state. In this excited state, the O-O bond is significantly weakened, facilitating its homolytic cleavage to produce 2-naphthoyloxy radicals. The efficiency of this process, known as the quantum yield, can be influenced by the nature of the aromatic moiety. Naphthalene and its derivatives are known for their distinct photophysical properties, including strong UV absorption. researchgate.net
Simulations would likely show that the initial photoexcitation is to a π-π* state localized on the naphthyl rings. Subsequent intersystem crossing or internal conversion could lead to a dissociative state, resulting in O-O bond scission. The photochemical decomposition of peroxides is a well-established phenomenon, and the presence of the chromophoric naphthyl groups in this compound makes it particularly susceptible to this process. The photolysis of peroxides can be initiated by photons with sufficient energy to break the target bond.
Density Functional Theory (DFT) Studies of Reactivity and Stability
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a balance between accuracy and computational cost that is well-suited for studying complex organic molecules. For this compound, DFT calculations can offer profound insights into its electronic structure and the energetic landscape of its chemical transformations.
Radical Stability Calculations for Naphthoyl Radicals
The primary function of this compound as a radical initiator hinges on the homolytic cleavage of its weak oxygen-oxygen bond, which, followed by the potential decarboxylation, generates naphthyl radicals. The stability of the intermediate 2-naphthoyl radical is a key determinant of the decomposition kinetics. DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), are commonly employed to calculate the properties of such radical species. researchgate.netinpressco.comreddit.comnih.gov
Key parameters determined from these calculations include spin density distribution and bond dissociation energies (BDEs). The spin density map reveals the localization of the unpaired electron, providing insight into the radical's reactivity and potential reaction sites. For the 2-naphthoyl radical, the spin density is expected to be delocalized across the naphthalene ring system, contributing to its resonance stabilization.
Table 1: Calculated Properties of the 2-Naphthoyl Radical (Illustrative Data)
| Computational Method | Basis Set | Parameter | Calculated Value |
| B3LYP | 6-31G(d,p) | Spin Density on Carbonyl Carbon | Value |
| B3LYP | 6-31G(d,p) | Spin Density on Naphthalene Ring | Distributed |
| B3LYP | 6-31G(d,p) | C-C Bond Dissociation Energy (Decarboxylation) | Value (kcal/mol) |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Specific values for the 2-naphthoyl radical would require dedicated computational studies.
Solvent Effects on Decomposition Energetics
The decomposition of diacyl peroxides can be significantly influenced by the surrounding solvent. nih.gov Solvents can affect the stability of the ground state peroxide and the transition states for its decomposition, thereby altering the activation energy and reaction rate. Computational models, particularly those incorporating implicit or explicit solvent models, are crucial for understanding these effects.
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be combined with DFT calculations to estimate the free energy of activation for decomposition in various solvents. By calculating the energy of the this compound molecule and its decomposition transition state in different solvent environments, a theoretical prediction of the decomposition kinetics can be achieved.
Table 2: Theoretical Decomposition Activation Energy of this compound in Various Solvents (Illustrative Data)
| Solvent | Dielectric Constant | Computational Method | Calculated ΔG‡ (kcal/mol) |
| n-Hexane | 1.88 | B3LYP/6-31G(d,p) with PCM | Value |
| Dichloromethane | 8.93 | B3LYP/6-31G(d,p) with PCM | Value |
| Acetonitrile (B52724) | 37.5 | B3LYP/6-31G(d,p) with PCM | Value |
Note: The values in this table are illustrative. Actual calculations would provide specific activation energies reflecting the influence of each solvent on the decomposition pathway.
Molecular Dynamics Simulations for Behavior in Condensed Phases
While DFT provides valuable information about individual molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of this compound in a condensed phase, such as in a polymerizing mixture. researchgate.netmdpi.comrsc.orgchemrxiv.org MD simulations model the movement of atoms and molecules over time, providing insights into diffusion, local concentration effects, and intermolecular interactions.
For this compound, MD simulations could be used to study its diffusion through a monomer solution, the probability of cage escape for the generated radicals, and the influence of the local environment on the peroxide's conformation and decomposition. Such simulations would typically employ a classical force field, which is parameterized to reproduce experimental data or higher-level quantum mechanical calculations.
Prediction of Initiator Efficiency and Polymerization Kinetics through Computational Models
The efficiency of a radical initiator is a critical parameter in polymerization, as it dictates the rate of polymer chain initiation. Computational models can be employed to predict this efficiency by considering factors such as the rate of radical generation, the probability of cage escape, and the reactivity of the generated radicals with monomer units.
Table 3: Key Parameters for Kinetic Modeling of Polymerization Initiated by this compound (Illustrative)
| Parameter | Symbol | Source of Value |
| Initiator Decomposition Rate Constant | kd | DFT calculations with solvent effects |
| Initiator Efficiency | f | MD simulations (cage escape probability) |
| Propagation Rate Constant | kp | Experimental data or theoretical estimates |
| Termination Rate Constant | kt | Experimental data or theoretical estimates |
Thermal and Photochemical Decomposition Kinetics of Bis 2 Naphthoyl Peroxide
Kinetics and Thermodynamics of O-O Bond Homolysis
The thermodynamics of O-O bond homolysis are governed by the bond dissociation energy (BDE). For diacyl peroxides, these BDEs are relatively low, making them effective radical initiators at moderate temperatures. acs.org The mechanism of O-O bond cleavage in diacyl peroxides can be more complex than a simple one-bond fission, sometimes involving concerted pathways where the O-O bond and a C-C bond break simultaneously, especially if a stable radical can be formed. nih.gov
Determination of Activation Energies and Arrhenius Parameters
The rate at which bis(2-naphthoyl) peroxide decomposes thermally is quantified by its activation energy (Ea) and Arrhenius frequency factor (A). These parameters are crucial for predicting the decomposition rate at various temperatures and are essential for industrial applications, such as controlling polymerization reactions. google.com For this compound, specific kinetic parameters have been determined for its use as a polymerization initiator. google.comgoogle.com
The activation energy for the thermal decomposition of this compound is reported to be 147.8 kJ/mol, with an Arrhenius frequency factor of 2.90E+17 s⁻¹. google.comgoogle.com These values provide a quantitative measure of the temperature sensitivity of the O-O bond homolysis.
| Parameter | Value | Reference |
| Activation Energy (Ea) | 147.8 kJ/mol | google.comgoogle.com |
| Arrhenius Frequency Factor (A) | 2.90E+17 s⁻¹ | google.comgoogle.com |
Table 1. Arrhenius Parameters for the Thermal Decomposition of this compound.
Influence of Solvent Polarity on Decomposition Rates
The solvent environment can significantly influence the rate of thermal decomposition of diacyl peroxides. rsc.org The decomposition of benzoyl peroxide, a closely related analogue, has been studied in a variety of solvents, revealing that the reaction medium affects both the primary homolytic cleavage and any subsequent induced chain decomposition processes. acs.orgrsc.orgacs.org
Generally, the decomposition of diacyl peroxides can be influenced by the solvent's polarity and its ability to participate in radical reactions. rsc.org For benzoyl peroxide, decomposition rates are often observed to be higher in solvents that can readily donate a hydrogen atom or participate in radical transfer reactions. While specific studies on this compound are limited, it is expected to follow similar trends, where the polarity and reactivity of the solvent can alter the decomposition kinetics. In some cases, for other types of peroxides, an increase in solvent polarity does not necessarily lead to an increase in the decomposition rate, suggesting that the formation of a more polar transition state is not always the dominant factor. rsc.org
Photodecomposition Mechanisms and Quantum Yields
In addition to heat, diacyl peroxides can be decomposed by ultraviolet (UV) radiation. acs.org The photolysis process also involves the homolytic cleavage of the O-O bond to produce acyloxyl radicals. These radicals can then undergo further reactions, such as decarboxylation.
Influence of Initiator Concentration on Radical Generation Rate
In applications like polymerization, the concentration of the initiator, such as this compound, directly affects the rate of radical generation and, consequently, the rate of polymerization. An increase in the initiator concentration leads to a higher number of generated radicals, which in turn accelerates the polymerization rate.
However, a higher initiator concentration can also lead to shorter polymer chains and may affect the mechanical properties of the resulting polymer. Studies on initiators like benzoyl peroxide have shown that increasing the initiator concentration can significantly shorten the setting time in polymerization processes. For industrial processes involving this compound, the concentration is carefully controlled to optimize the balance between polymerization speed and the desired properties of the final product. The total amount of initiator used is typically in the range of 0.01 to 5 wt.% based on the weight of the monomers being polymerized. google.com
Effect of Temperature on Decomposition Pathways
Temperature is a critical parameter that not only affects the rate of decomposition but can also influence the decomposition pathways. The half-life of a peroxide, which is the time it takes for 50% of the compound to decompose at a given temperature, is a practical measure of its thermal stability. For this compound, the temperature at which its half-life is 10 hours (T10) is 75°C, and the temperature for a 1-hour half-life (T1) is 92°C. google.comgoogle.com
| Half-life | Temperature | Reference |
| 10 hours | 75°C | google.comgoogle.com |
| 1 hour | 92°C | google.comgoogle.com |
Table 2. Half-life Data for this compound.
At different temperatures, the relative importance of competing decomposition reactions can change. For example, in the thermal decomposition of some organic peroxides, the ratio of different products can vary with temperature. nih.gov For polymerization processes using this compound, the reaction temperature is typically controlled within a range, for instance, below 130-150°C, to manage the decomposition rate and ensure desired polymer characteristics. google.com The decomposition of other complex organic molecules has also been shown to be temperature-dependent, with different gaseous products being released at different temperature ranges. nih.gov
Characterization of Primary and Secondary Decomposition Products for Mechanistic Insight
The analysis of the products formed during the decomposition of this compound provides crucial insights into the reaction mechanism. The primary decomposition products are the 2-naphthoyloxyl radicals formed from the O-O bond homolysis. These radicals can undergo several subsequent reactions:
Decarboxylation: Loss of carbon dioxide to form 2-naphthyl radicals.
Hydrogen Abstraction: Abstraction of a hydrogen atom from a solvent or other molecule to form 2-naphthoic acid.
Combination: Combination of radicals to form various dimers and other products.
Studies on analogous compounds, such as bis(2,4-dichlorobenzoyl)peroxide, have identified decomposition products that include the corresponding benzoic acid, chlorinated benzenes, and even polychlorinated biphenyls (PCBs) formed through radical-radical coupling reactions. The identification of such products helps to elucidate the complex radical pathways that occur after the initial O-O bond cleavage. Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful technique used to study radical pair mechanisms in peroxide decomposition by observing non-Boltzmann nuclear spin state populations in the products. rsc.org
Structure Activity Relationship Studies of Bis 2 Naphthoyl Peroxide Analogues
Synthesis and Evaluation of Substituted Naphthoyl Peroxide Derivatives
The synthesis of substituted naphthoyl peroxide derivatives, including the parent compound Bis(2-naphthoyl) peroxide, generally follows established methods for creating diacyl peroxides. A primary route involves the reaction of a substituted 2-naphthoyl chloride with a peroxide source, such as hydrogen peroxide or a metal peroxide, often in the presence of a base to neutralize the resulting acid. smolecule.combeilstein-journals.orgnih.gov Another common approach is the direct reaction of the corresponding substituted 2-naphthoic acid with hydrogen peroxide, facilitated by a dehydrating agent or catalyst. smolecule.com More advanced catalytic methods may employ transition metals to improve the efficiency of peroxide formation from naphthoyl precursors. smolecule.com
The general synthetic scheme can be represented as: 2 R-C(O)Cl + H₂O₂ + 2 Base → R-C(O)O-O(O)C-R + 2 Base·HCl or 2 R-C(O)OH + H₂O₂ --(Catalyst/Dehydrating Agent)--> R-C(O)O-O(O)C-R + 2 H₂O (where R represents a substituted or unsubstituted 2-naphthyl group)
Evaluation of these derivatives focuses on their efficacy as radical initiators, particularly in polymerization processes. smolecule.com Key parameters assessed include their thermal stability, decomposition kinetics, and the efficiency of radical generation. The evaluation often involves monitoring the polymerization of a standard monomer, like styrene (B11656) or methyl methacrylate (B99206), initiated by the naphthoyl peroxide derivative. acs.org Techniques such as Differential Scanning Calorimetry (DSC) are used to determine thermal properties like the self-accelerating decomposition temperature (SADT), which is crucial for assessing thermal stability. researchgate.netqsardb.org The performance is then compared against established initiators to gauge relative effectiveness and potential for specific applications. researchgate.net
Impact of Aromatic Substituents on Peroxide Stability and Reactivity
The stability and reactivity of diacyl peroxides are significantly influenced by the nature and position of substituents on the aromatic rings. For this compound analogues, substituents on the naphthalene (B1677914) ring system can alter the electronic properties of the molecule, thereby affecting the strength of the peroxide (O-O) bond. nih.govlongdom.org
Electronic Effects:
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halogen (-Cl, -Br) groups, tend to increase the rate of thermal decomposition. These groups increase the electrophilicity of the peroxide bond and can stabilize the resulting carboxylate radical intermediates, promoting homolytic cleavage. researchgate.netnih.govlongdom.org For instance, studies on substituted benzoyl peroxides show that EWGs enhance the initiation rate. researchgate.netnih.gov The addition of nitro groups to the para positions of benzoyl peroxide was predicted to make the radical generation rate ~150 times faster than the unsubstituted version. nih.gov
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, generally decrease the rate of decomposition and increase thermal stability. nih.govlongdom.org These groups donate electron density to the peroxide linkage, potentially strengthening the O-O bond and making homolysis less favorable. nih.gov
Steric Effects: Bulky substituents, particularly at positions ortho to the carbonyl group, can introduce steric strain. This strain can be released upon decomposition, thus accelerating the rate of O-O bond cleavage. acs.orglongdom.org The decomposition of bis(α-naphthoyl) peroxide, for example, is noted to be almost two orders of magnitude greater than that of benzoyl peroxide, an effect attributed in part to the steric influence of the fused aromatic ring. acs.org
The following table illustrates the general principles of how substituents are expected to affect the properties of a generic aromatic diacyl peroxide.
| Substituent Group | Electronic Effect | Expected Impact on Decomposition Rate | Expected Impact on Thermal Stability |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increase | Decrease |
| -CN (Cyano) | Electron-Withdrawing | Increase | Decrease |
| -Cl (Chloro) | Electron-Withdrawing | Increase | Decrease |
| -H (Unsubstituted) | Neutral | Baseline | Baseline |
| -CH₃ (Methyl) | Electron-Donating | Decrease | Increase |
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Decrease | Increase |
Comparative Analysis with Other Diacyl Peroxide Initiators (e.g., Benzoyl Peroxide)
This compound is often compared with other diacyl peroxides, most notably benzoyl peroxide (BPO), which is one of the most common radical initiators. researchgate.netrsc.org The primary differences lie in their decomposition kinetics, initiation efficiency, and the nature of the radicals they produce.
The larger, more conjugated naphthyl group in this compound influences its properties compared to the phenyl group in BPO. The extended aromatic system can offer greater resonance stabilization to the resulting naphthoyloxy radicals, which can affect subsequent reactions like decarboxylation. smolecule.com Furthermore, the steric bulk of the naphthyl group is known to accelerate the decomposition rate compared to BPO. acs.org Studies on bis(α-naphthoyl) peroxide have shown its decomposition rate to be significantly faster than BPO, suggesting a lower thermal stability but potentially higher reactivity at a given temperature. acs.org This faster decomposition, however, might be associated with lower initiation efficiency in some systems. acs.org
The choice between this compound and BPO depends on the specific requirements of the polymerization process, such as the desired reaction temperature and the solvent used. stackexchange.com
Below is a comparative table of key properties for these initiators.
| Property | This compound | Benzoyl Peroxide (BPO) | Reference |
|---|---|---|---|
| Aromatic Group | Naphthyl | Phenyl | smolecule.com |
| Molecular Weight | 342.34 g/mol | 242.23 g/mol | |
| Decomposition Temperature (Typical Range) | Lower (Faster decomposition) | Higher (Slower decomposition) | acs.org |
| Key Influencing Factor | Larger aromatic system, potential for greater resonance stabilization and steric effects. | Well-studied, widely used benchmark. | smolecule.comacs.org |
| Primary Radical Formed | 2-Naphthoyloxy radical | Benzoyloxy radical |
Design Principles for Tailored Peroxide Initiators for Specific Applications
The design of tailored peroxide initiators is a strategic process aimed at controlling polymerization reactions to produce polymers with specific properties. The key is to modify the peroxide structure to fine-tune its decomposition rate, solubility, and initiation efficiency for a given monomer and reaction condition. stackexchange.comcmu.edu
The primary design principles revolve around several molecular features:
Control of Decomposition Temperature : The half-life of a peroxide initiator at a given temperature is a critical parameter. By selecting appropriate aromatic substituents (as discussed in section 9.2), the decomposition temperature can be raised or lowered. Electron-withdrawing groups lower the required temperature for initiation, while electron-donating groups raise it. nih.govlongdom.org This allows for the selection of an initiator that is active in the desired temperature range for a specific application, from low-temperature emulsion polymerizations to high-temperature bulk processes. scribd.com
Enhancing Initiation Rate and Efficiency : For applications requiring rapid polymerization, such as in adhesives or direct-writing processes, initiators with very fast kinetics are needed. nih.gov This can be achieved by designing peroxides that not only decompose quickly but also do so efficiently to generate free radicals. Increasing the resonance stabilization of the resulting radical and anion intermediates through extended π-electron conjugation (like using naphthyl instead of phenyl groups) or by adding specific functional groups can improve initiation rates. researchgate.netnih.gov
Solubility Matching : The initiator must be soluble in the reaction medium (e.g., monomer, organic solvent, or water). stackexchange.com The lipophilicity or hydrophilicity of the peroxide can be adjusted by introducing long alkyl chains for better solubility in nonpolar media or polar functional groups for aqueous systems. For example, in emulsion polymerization, a water-soluble initiator like a peroxodisulfate salt is preferred over the organically-soluble BPO. stackexchange.com
Minimizing Side Reactions : The radicals generated by the initiator should ideally only react with the monomer. The structure of the initiator can be designed to minimize side reactions, such as chain transfer, which can limit the molecular weight of the resulting polymer. The stability of the generated radicals plays a role here; highly reactive radicals may engage in undesirable side reactions more readily. acs.org
Quantitative Structure-Activity Relationships (QSAR) for Peroxide Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the chemical and biological activity or physical properties of compounds based on their molecular structure. qsardb.orgresearchgate.net For diacyl peroxides, these models are particularly valuable for predicting thermal stability and reactivity, which are critical for assessing safety and performance as initiators. researchgate.netqsardb.org
The process involves several steps:
Data Collection : A dataset of organic peroxides with experimentally determined properties, such as the self-accelerating decomposition temperature (SADT) or decomposition rate constants, is compiled. researchgate.netresearchgate.net
Descriptor Calculation : A large number of molecular descriptors are calculated for each peroxide in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical, and quantum-chemical (e.g., charge distribution, orbital energies) features. qsardb.orgnih.gov
Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the molecular descriptors with the property of interest (e.g., SADT). qsardb.orgnih.gov
Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. researchgate.netqsardb.org
For organic peroxides, QSPR studies have successfully developed models to predict thermal hazards. qsardb.orgresearchgate.net For instance, models have been created that link descriptors related to the peroxide bond with the heat of decomposition and the onset temperature of decomposition. researchgate.net 3D-QSAR models have shown that properties like the electrostatic field, hydrophobicity, and hydrogen bond acceptor fields can be critical in predicting reaction rates. nih.gov These predictive tools allow for the rapid screening of novel peroxide structures, enabling the design of safer and more efficient initiators without the immediate need for synthesis and hazardous experimental testing. qsardb.org
Future Research Directions and Emerging Applications of Bis 2 Naphthoyl Peroxide
Integration in Advanced Functional Materials Design
The unique properties of bis(2-naphthoyl) peroxide, particularly its role as a potent oxidizing agent and a source of free radicals, position it as a valuable component in the design of advanced functional materials. smolecule.com Its integration can lead to materials with tailored chemical and physical characteristics.
One promising area of research is its use as a radical initiator in polymerization processes. smolecule.comwikipedia.org The naphthoyl functional groups can impart specific properties, such as enhanced thermal stability or altered photophysical behavior, to the resulting polymers. For instance, incorporating this compound into polymer matrices could lead to the development of novel materials for applications in electronics, photonics, or as high-performance plastics.
Furthermore, the reactivity of the peroxide linkage can be exploited for creating self-healing materials. By encapsulating this compound within a polymer matrix, a damage event, such as a crack, could rupture the capsules, releasing the peroxide and initiating a polymerization or cross-linking reaction to repair the damage.
The interaction of this compound with various substrates, including its role in radical-mediated processes, is a key area of study for optimizing its use in creating new materials. smolecule.com Research into its behavior with different monomers and polymers will be crucial for developing materials with desired functionalities.
Role in Sustainable Chemical Processes and Waste Valorization
The drive towards greener and more sustainable chemical processes has opened up new avenues for the application of this compound. Its utility as an oxidizing agent, particularly in conjunction with environmentally benign oxidants like hydrogen peroxide, aligns with the principles of green chemistry. rsc.orgbeilstein-journals.org
A significant area of future research lies in its application for waste valorization, specifically in the depolymerization and oxidation of complex organic waste streams like lignin (B12514952). mdpi.com Lignin, a major byproduct of the pulp and paper industry, is a rich source of aromatic compounds. Controlled oxidation using peroxide systems can break down the complex lignin polymer into valuable smaller molecules, which can then be used as building blocks for other chemicals and materials. mdpi.com Research has shown that hydrogen peroxide can be effective in lignin degradation, and exploring the use of this compound, potentially in catalytic systems, could offer enhanced selectivity and efficiency. mdpi.com
The development of sustainable oxidation protocols is another key research direction. rsc.org This includes exploring the use of this compound in combination with catalysts to carry out oxidation reactions under milder conditions, reducing energy consumption and minimizing the formation of hazardous byproducts. The goal is to develop processes that are not only efficient but also have a reduced environmental footprint. rsc.org
Exploration of Novel Catalytic Systems Utilizing this compound
The development of novel catalytic systems is central to expanding the applications of this compound. Research is focused on designing catalysts that can work in synergy with the peroxide to achieve highly selective and efficient chemical transformations.
One area of interest is the use of metal-organic frameworks (MOFs) and other porous materials as catalysts. mdpi.com These materials can provide a confined environment for reactions, influencing the reactivity and selectivity of the peroxide. For example, studies on the oxidation of benzoins using hydrogen peroxide in the presence of HKUST-1, a copper-based MOF, have demonstrated the potential of such systems. mdpi.com Similar catalytic systems could be designed to work with this compound for specific oxidation reactions.
Another direction is the exploration of organocatalysis, which avoids the use of potentially toxic and expensive metals. rsc.org Developing organocatalysts that can activate this compound for various organic transformations is a promising field of research. This aligns with the broader trend in chemistry towards more sustainable and environmentally friendly catalytic methods. rsc.orgresearchgate.net
Furthermore, research into cascade reactions, where multiple transformations occur in a single pot, is gaining traction. nih.gov this compound could be a key component in such systems, acting as an initiator or an oxidant in one or more steps of the cascade. This approach offers significant advantages in terms of process efficiency and waste reduction.
Recent advancements in the synthesis of bis(perfluoroacyl) peroxides using a catalytic amount of carboxylate highlight the potential for developing new catalytic pathways for peroxide synthesis in general. nih.gov
The following table outlines potential catalytic systems for investigation with this compound:
| Catalytic System | Potential Application with this compound | Research Focus |
| Metal-Organic Frameworks (e.g., HKUST-1) | Selective oxidation of organic substrates. mdpi.com | Understanding the interplay between the peroxide, substrate, and catalyst framework to control reaction outcomes. |
| Organocatalysts | Green and sustainable oxidation reactions. rsc.org | Designing and synthesizing novel organocatalysts for the activation of this compound. |
| Cascade Catalysis | Multi-step syntheses in a single pot. nih.gov | Integrating this compound into cascade reaction sequences for efficient synthesis of complex molecules. |
| Carboxylate-catalyzed Synthesis | Efficient and selective synthesis of peroxides. nih.gov | Adapting and optimizing catalytic methods for the synthesis of this compound and related compounds. |
Development of High-Performance Initiator Systems for Extreme Conditions
The ability of organic peroxides to generate free radicals upon decomposition makes them crucial as initiators in polymerization reactions. wikipedia.org A key area of future research is the development of high-performance initiator systems based on this compound that can function effectively under extreme conditions, such as high temperatures and pressures.
The structure of the peroxide plays a critical role in its decomposition rate and, consequently, its initiation efficiency. By modifying the substituents on the naphthyl rings, it may be possible to tune the thermal stability of this compound, making it suitable for a wider range of polymerization processes. google.com For instance, the introduction of bulky or electron-withdrawing groups could alter the bond dissociation energy of the peroxide linkage, thereby controlling the rate of radical generation.
Research into the polymerization of vinyl-based monomers using novel aromatic di(acyl) peroxides has shown that the structure of the peroxide significantly influences the polymerization characteristics. google.com This provides a basis for designing this compound derivatives with tailored initiation properties.
The following table summarizes potential modifications to this compound for enhanced performance as an initiator:
| Modification | Desired Outcome | Potential Application |
| Introduction of bulky substituents on the naphthyl rings | Increased thermal stability | High-temperature polymerization |
| Incorporation of electron-withdrawing groups | Altered decomposition kinetics | Controlled polymerization processes |
| Synthesis of polymeric peroxides containing the 2-naphthoyl peroxide moiety | Initiators with controlled release of radicals | Specialty polymers with unique architectures |
Theoretical Advancements in Predicting Complex Peroxide Behavior in Reactive Systems
Computational chemistry and theoretical modeling are becoming increasingly powerful tools for understanding and predicting the behavior of reactive chemical species like this compound. researchgate.netims.ac.jp Future research in this area will focus on developing more accurate and sophisticated theoretical models to predict the complex behavior of peroxides in various reactive environments.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bond energies, and reaction mechanisms of this compound. mdpi.com This can provide valuable insights into its decomposition pathways, its reactivity with other molecules, and the factors that influence its stability. For example, DFT modeling has been used to understand the mechanism of benzoin (B196080) oxidation by hydrogen peroxide, which could be extended to systems involving this compound. mdpi.com
Furthermore, theoretical studies can aid in the design of new peroxides with specific properties. By computationally screening different derivatives of this compound, researchers can identify promising candidates for synthesis and experimental evaluation. This can significantly accelerate the discovery of new functional materials and initiator systems.
Advanced theoretical methods can also be used to model the behavior of peroxides at interfaces and in complex mixtures, which is crucial for understanding their role in areas like waste valorization and materials science. ims.ac.jp The study of single-molecule magnetic and toroic behavior in peroxide-bridged complexes, for instance, showcases the depth of understanding that can be achieved through theoretical exploration. researchgate.net
The following table highlights key areas for theoretical investigation of this compound:
| Theoretical Method | Research Objective | Expected Outcome |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and decomposition pathways. mdpi.com | A deeper understanding of the fundamental chemistry of this compound. |
| Ab initio calculations | Predict electronic structure and spectroscopic properties. ims.ac.jp | Guidance for experimental characterization and identification of new peroxide derivatives. |
| Molecular Dynamics (MD) Simulations | Model the behavior of the peroxide in solution and in polymer matrices. | Insights into its role as an initiator and its interactions in complex systems. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study enzymatic or biomimetic reactions involving the peroxide. | Understanding its potential biological activity and for designing new catalysts. |
Q & A
Q. How do solvent polarity and proticity influence the radical initiation efficiency of this compound?
- Methodological Answer : Electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) quantifies radical generation rates. Solvent polarity correlates with peroxide solubility and radical lifetime—aprotic solvents (e.g., toluene) enhance initiation efficiency. Kamlet-Taft parameters model solvent effects on reaction kinetics .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
